molecular formula C6H6BrN3 B1378779 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine CAS No. 1449117-44-5

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine

Cat. No. B1378779
M. Wt: 200.04 g/mol
InChI Key: RIHNRLHPLKAZOX-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine is an organic compound with a molecular formula of C6H6BrN3 . It is a halogenated derivative of imidazo[1,2-a]pyrazine, which is a bicyclic heteroaromatic compound found in a variety of biologically active molecules.


Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine consists of a bromine atom attached to an imidazo[1,2-a]pyrazine core . The imidazo[1,2-a]pyrazine core is a bicyclic structure containing two nitrogen atoms.


Physical And Chemical Properties Analysis

The average mass of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine is 200.036 Da, and its monoisotopic mass is 198.974503 Da .

Scientific Research Applications

Chemical Synthesis and Biological Activities

A series of imidazo[1,2-alpha]pyrazine derivatives demonstrated diverse biological activities including uterine-relaxing, antibronchospastic activities, and positive effects on isolated atria, indicating their potential in medical applications such as treatments for bronchospasms and heart conditions. The derivatives, including 5-bromoimidazo[1,2-alpha]pyrazine, showed phosphodiesterase-inhibiting properties, contributing to their biological efficacy (Sablayrolles et al., 1984).

Chemiluminescent Properties for Bioconjugation

Research into the chemiluminescent properties of 3,7-dihydroimidazo[1,2-a]pyrazine-3-ones, derived from 2-amino-3,5-dibromopyrazine, has revealed their utility in bioconjugation. This work illustrates the compound's relevance in biochemical applications, such as imaging and diagnostic assays, by enabling regiospecific incorporation of carboxyalkyl linkers essential for bioconjugation and initiating pseudo-flash chemiluminescence (Adamczyk et al., 2003).

Development of Industrial Processes

The rapid accessibility of 3-aminoimidazo[1,2-a]pyrazine scaffolds through the Groebke–Blackburn–Bienaymé cyclisation process underlines its significance in the pharmaceutical industry. These scaffolds are found in many drugs, indicating the wide applicability of this compound in drug development. The scale-up process of this reaction has been achieved with high yield and excellent purity, showcasing its industrial relevance (Baenziger, Durantie, & Mathes, 2017).

Novel Synthetic Routes and Biological Evaluations

Innovative synthetic routes have been developed for the preparation of 1H-imidazo[4,5-b]pyrazines, demonstrating slight activity as amplifiers of phleomycin, a glycopeptide antibiotic. This exploration contributes to the chemical diversity and potential therapeutic applications of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine derivatives (Barlin & Ireland, 1984).

properties

IUPAC Name

5-bromo-2,3-dihydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3/c7-5-3-8-4-6-9-1-2-10(5)6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHNRLHPLKAZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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